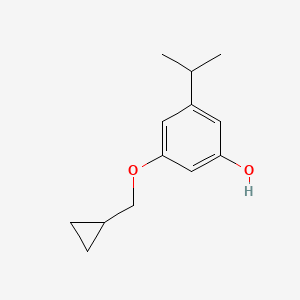

3-(Cyclopropylmethoxy)-5-isopropylphenol

Description

3-(Cyclopropylmethoxy)-5-isopropylphenol is a phenolic compound featuring a cyclopropylmethoxy group at the 3-position and an isopropyl group at the 5-position of the benzene ring. Cyclopropylmethoxy substituents are frequently employed in drug design due to their ability to modulate lipophilicity, metabolic stability, and target binding. For example, roflumilast, a PDE4 inhibitor containing a 3-(cyclopropylmethoxy)phenyl moiety, demonstrates high potency (IC50 = 0.8 nM) in suppressing inflammatory responses .

Synthetic routes for analogous compounds (e.g., benzofuran derivatives with cyclopropylmethoxy groups) involve palladium-catalyzed cross-coupling reactions, hydrogenation, and oxidation steps, as seen in the synthesis of intermediates for roflumilast and related structures .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(cyclopropylmethoxy)-5-propan-2-ylphenol |

InChI |

InChI=1S/C13H18O2/c1-9(2)11-5-12(14)7-13(6-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |

InChI Key |

LONHQAUMSXEZLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)OCC2CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-isopropylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol and 5-isopropylphenol.

Etherification: Cyclopropylmethanol is reacted with 5-isopropylphenol in the presence of a strong base, such as sodium hydride, to form the ether linkage. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.

Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-isopropylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-isopropylphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The cyclopropylmethoxy group increases logP, as seen in roflumilast (logP = 4.1) and 3,5-bis(cyclopropylmethoxy)phenol (~3.9). The isopropyl group in the target compound contributes similarly.

- Solubility: Phenolic hydroxyl groups improve polarity but are insufficient to offset the lipophilic effects of cyclopropylmethoxy and isopropyl substituents. Betaxolol’s hydrochloride salt demonstrates how ionizable groups enhance water solubility .

PDE4 Inhibition and Anti-inflammatory Effects

Roflumilast, a PDE4 inhibitor with a cyclopropylmethoxy-phenyl moiety, exhibits nanomolar potency (IC50 = 0.8 nM) in human neutrophils, outperforming rolipram (IC50 = 10–600 nM) and cilomilast (IC50 = 40–3000 nM) . While 3-(Cyclopropylmethoxy)-5-isopropylphenol lacks the benzamide group critical for roflumilast’s binding, its phenolic hydroxyl group may engage in hydrogen bonding with PDE4’s catalytic site, albeit with reduced affinity.

Metabolic and Stability Considerations

- Cyclopropylmethoxy Groups : Enhance metabolic stability by resisting oxidative degradation compared to larger alkoxy groups (e.g., isopropoxy). This is critical in roflumilast’s prolonged activity .

- Isopropyl Substituent : May slow hepatic clearance due to steric hindrance, as observed in betaxolol’ pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.